N-Phenylphthalimide

Descripción general

Descripción

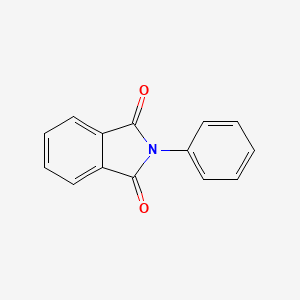

N-Phenylphthalimide (NPP) is a bicyclic aromatic compound derived from phthalic anhydride and aniline. Its structure consists of a phthalimide core (isoindole-1,3-dione) substituted with a phenyl group at the nitrogen atom. NPP and its derivatives exhibit diverse biological and industrial applications, including herbicide development , enzyme inhibition , hypolipidemic activity , and anticonvulsant properties . The compound’s versatility stems from its ability to undergo structural modifications, enabling tailored interactions with biological targets or material matrices.

Métodos De Preparación

Copper-Catalyzed Cyclization of o-Dicyanobenzene

Reaction Conditions and Mechanism

The synthesis involves refluxing o-dicyanobenzene and chiral L-phenylglycinol in chlorobenzene with Cu(OAc)₂·H₂O (119 wt% relative to reactants) under anhydrous, anaerobic conditions for 60 hours . Post-reaction workup includes leaching with petroleum ether and dichloromethane, followed by column chromatography to isolate the product.

Key Data:

-

Characterization :

This method leverages copper’s ability to facilitate C–N bond formation, though the prolonged reaction time and moderate yield limit scalability.

Acetic Acid-Catalyzed Cyclization-Dehydration of Phthalanilic Acid

Two-Step Mechanism

Phthalanilic acid undergoes intramolecular cyclization in glacial acetic acid via a gem-diol tetrahedral intermediate , followed by dehydration to yield N-phenylphthalimide . Computational studies at the MP2 level confirm acetic acid’s dual role as a proton donor and acceptor, lowering the activation energy for the rate-determining dehydration step .

Key Insights:

-

Catalytic Efficiency : Acetic acid enables concerted proton transfers, reducing energy barriers by 5–7 kcal/mol compared to uncatalyzed pathways .

Experimental Validation

-

Conditions : Reflux in glacial acetic acid (12–24 hours).

This method is favored for its simplicity and avoidance of metal catalysts, though substrate scope may limit broader applicability.

Palladium-Catalyzed [4+1] Annulation

Reaction Parameters

A palladium-based protocol employs Pd(OAc)₂ (10 mol%), DPEphos ligand (20 mol%), and K₂CO₃ in DMF at 95°C under argon . The reaction proceeds via carbonylative coupling, forming the phthalimide ring through a [4+1] cycloaddition.

Key Data:

-

Scope : Tolerates electron-donating (e.g., -NMe₂) and electron-withdrawing (e.g., -CF₃) substituents .

-

Characterization :

This method offers high efficiency and functional group tolerance, making it suitable for diverse phthalimide derivatives.

Traditional Condensation of Phthalic Anhydride with Aniline

Classical Approach

Heating phthalic anhydride with aniline in glacial acetic acid (5–10 hours) forms this compound via nucleophilic acyl substitution .

Key Data:

While straightforward, this method requires corrosive conditions and offers limited control over regioselectivity.

Alternative Methods

Zinc-Mediated Reactions

A less common route involves N-aminophthalimide , zinc dust, and acid chlorides, though yields and mechanistic details are sparsely documented .

Phase-Transfer Catalyzed Fluorination

Though primarily for tetrafluoro derivatives, fluorination of this compound using sulfolane and phase-transfer catalysts (e.g., tetraalkylammonium halides) highlights functionalization strategies .

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions: N-Phenylphthalimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form N-phenylphthalamic acid under specific conditions.

Oxidation Reactions: Oxidation of this compound can lead to the formation of different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles, often under basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Substitution Reactions: Various substituted phthalimides.

Reduction Reactions: N-phenylphthalamic acid.

Oxidation Reactions: Oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Inhibition of Enzymes

N-Phenylphthalimide derivatives have been synthesized and studied for their potential as enzyme inhibitors. A notable study investigated the ability of these derivatives to inhibit alpha-glucosidase, an enzyme linked to diabetes management. Among the derivatives, N-(2,4-dinitrophenyl)phthalimide exhibited potent inhibitory activity with an IC50 value of 0.158 mM against yeast alpha-glucosidase and 0.051 mM against maltase, marking it as a promising candidate for further development as a therapeutic agent for diabetes .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (mM) | Type of Inhibition |

|---|---|---|

| N-(2,4-dinitrophenyl)phthalimide | 0.158 | Competitive |

| N-(2,4-dichlorophenyl)phthalimide | 0.051 | Competitive |

1.2 Antimalarial Activity

Another significant application is in the treatment of malaria. Research has shown that certain this compound derivatives possess inhibitory activities against Plasmodium falciparum, the causative agent of malaria. The derivative 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione demonstrated low micromolar activity with a selectivity index greater than 30, indicating its potential as a lead compound for antimalarial drug development .

3.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction between aniline and phthalic anhydride under controlled conditions. Recent studies have proposed various synthetic routes, including acetic acid-catalyzed methods that provide insights into the mechanistic pathways involved in its formation . Understanding these pathways is crucial for optimizing yields in industrial applications.

Mecanismo De Acción

The mechanism of action of N-Phenylphthalimide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as protoporphyrinogen oxidase, which plays a role in the biosynthesis of chlorophyll and heme. This inhibition can lead to the disruption of cellular processes, making it useful as a herbicide . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .

Comparación Con Compuestos Similares

Herbicidal Activity: Comparison with Flumioxazin and Flumiclorac-Pentyl

NPP derivatives, particularly those with ether and oxime ether moieties, show potent inhibition of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Compound A4 (a substituted NPP derivative) demonstrates superior herbicidal activity compared to commercial PPO inhibitors:

| Compound | Ki (nM) | Weed Inhibition (150 g a.i./ha) | Crop Safety (Maize/Rice) |

|---|---|---|---|

| A4 | 9.05 | 100% (6 species) | 30–50% damage |

| Flumioxazin | 52.0 | 70–90% | Higher toxicity |

| Flumiclorac-pentyl | 46.3 | 60–85% | Moderate toxicity |

Compound A4’s enhanced activity is attributed to a strong hydrogen bond (2.8 Å) with Arg98 in Nicotiana tabacum PPO, stabilizing binding better than flumiclorac-pentyl (3.2 Å) or flumioxazin (3.1 Å) . Another NPP-derived herbicide, flumioxazin, is widely used for broadleaf weed control but exhibits lower selectivity for crops like soybeans .

Enzyme Inhibition: Alpha-Glucosidase and Lipoprotein Lipase (LPL)

Alpha-Glucosidase Inhibition

NPP derivatives like N-(2,4-dinitrophenyl)phthalimide inhibit yeast alpha-glucosidase (IC50 = 0.158 mM) and maltase (IC50 = 0.051 mM), acting as competitive inhibitors. This contrasts with non-phthalimide inhibitors like acarbose (IC50 = 0.3–0.5 mM), which are less potent but broader in substrate targeting .

Lipoprotein Lipase (LPL) Modulation

NPP-based compound 50F10 stabilizes LPL homodimers, counteracting inhibition by ANGPTL4, a regulator of lipid metabolism. Carboxylic acid substituents at position 5 of the phthalimide ring are critical:

| Compound | LPL Activity Enhancement | Key Substituent |

|---|---|---|

| 1 | 100% (at 25 µM) | 5-Carboxylic acid |

| 11 | 20% (at 25 µM) | 5-Carboxamide |

| 13 | Inactive | 4-Carboxylic acid |

Replacing the carboxylic acid with bulkier groups (e.g., methyl ester or cyano) abolishes activity, highlighting the necessity of precise substituent positioning .

Hypolipidemic Activity

o-(N-Phthalimido)acetophenone reduces serum cholesterol (57%) and triglycerides (44%) in mice, outperforming non-phthalimide hypolipidemic agents like fenofibrate (30–40% reduction) .

Anticonvulsant Activity

NPP derivatives mimic phenytoin in seizure models but with reduced neurotoxicity. 4-Amino-N-(2,6-dimethylphenyl)phthalimide shows efficacy in maximal electroshock (MES) tests, whereas rigidified analogs without the 4-amino group lose activity .

Structural and Physicochemical Comparisons

Polymorphism

NPP exists in two polymorphs:

- Polymorph I : Twist angle = 56.73°, melts at 456.5 K.

- Polymorph II : Twist angle = 64.09°, melts at 485 K.

The larger twist angle in Polymorph II alters crystal packing, enhancing thermal stability compared to Polymorph I .

Substituent Effects

Actividad Biológica

N-Phenylphthalimide (NPP) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores various aspects of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a phthalimide derivative characterized by a phenyl group attached to the nitrogen atom of the phthalimide structure. This compound has been investigated for its potential in treating various diseases, particularly due to its ability to interact with biological targets such as enzymes and receptors.

-

Alpha-Glucosidase Inhibition :

- A study synthesized sixteen this compound derivatives and evaluated their inhibitory effects on alpha-glucosidase. Notably, N-(2,4-dinitrophenyl)phthalimide emerged as a potent inhibitor with an IC50 value of 0.158 mM against yeast alpha-glucosidase and 0.051 mM against maltase, indicating its potential as a therapeutic agent for managing diabetes through carbohydrate metabolism modulation .

-

Antiangiogenic Activity :

- Research has shown that certain this compound analogs possess antiangiogenic properties, particularly in ocular diseases. For instance, a novel analog demonstrated significant inhibition of vascular endothelial growth factor (VEGF) expression and endothelial cell proliferation in vitro. In vivo studies using rat models indicated that these compounds effectively reduced retinal vascular leakage associated with conditions like diabetic retinopathy .

-

Antimalarial Activity :

- A series of N-phenyl phthalimide derivatives were synthesized and tested against Plasmodium falciparum, the causative agent of malaria. The most effective compound exhibited an IC50 value of 4.3 μM against both sensitive and resistant strains. The mechanism involved inhibition of the cytochrome bc1 complex, crucial for mitochondrial respiration in the parasite .

Case Study 1: Alpha-Glucosidase Inhibition

- Objective : To evaluate the inhibitory effects of this compound derivatives on alpha-glucosidase.

- Results : The study revealed that specific derivatives could serve as competitive inhibitors, suggesting their potential use in diabetes management.

Case Study 2: Ocular Neovascularization

- Objective : To assess the efficacy of novel phenylphthalimide analogs in reducing neovascularization.

- Results : The compounds significantly inhibited VEGF expression and reduced vascular leakage in diabetic rat models, supporting their therapeutic potential for ocular diseases .

Case Study 3: Antimalarial Screening

- Objective : To investigate the antimalarial properties of N-phenyl phthalimide derivatives.

- Results : The lead compound demonstrated low micromolar inhibitory activity against P. falciparum, indicating its promise as a candidate for further drug development .

Research Findings Summary Table

| Compound | Biological Activity | IC50 Value | Mechanism |

|---|---|---|---|

| N-(2,4-dinitrophenyl)phthalimide | Alpha-glucosidase inhibitor | 0.158 mM (yeast), 0.051 mM (maltase) | Competitive inhibition |

| DAID (phenylphthalimide analog) | Antiangiogenic | Not specified | Inhibition of VEGF expression |

| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | Antimalarial | 4.3 μM | Inhibition of cytochrome bc1 complex |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenylphthalimide, and how do reaction conditions influence yield?

this compound is typically synthesized via two primary routes:

- Route 1 : Reaction of phthalic anhydride with 1,3-diphenylurea under thermal conditions (150–200°C) .

- Route 2 : Condensation of phthalic acid with phenyl isocyanate in non-polar solvents (e.g., toluene) at 80–100°C, often catalyzed by tertiary amines . Methodological Insight : Optimize yields by controlling stoichiometry (1:1 molar ratio of reactants) and reaction time (4–8 hours). Route 2 generally offers higher purity (>95%) due to milder conditions, while Route 1 may require post-synthesis recrystallization (e.g., ethanol/water mixtures) to remove unreacted urea.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.5–8.2 ppm) and confirm substitution patterns .

- Infrared (IR) Spectroscopy : Detect imide carbonyl stretches (C=O) at 1700–1750 cm and aromatic C-H bends near 700 cm .

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Utilize λ at 250–270 nm (π→π* transitions) for quantitative analysis in solution-phase studies . Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .

Q. What purification techniques are recommended for this compound to achieve high purity for biological assays?

- Recrystallization : Use ethanol or ethyl acetate as solvents, achieving >99% purity after two cycles .

- Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (4:1) eluent for trace impurity removal. Quality Control : Validate purity via melting point (literature range: 158–160°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. Why does this compound exhibit unexpected inactivity in ruthenium-catalyzed C–H amidation reactions compared to other amides?

- Mechanistic Insight : Unlike acyclic amides, the rigid imide structure of this compound hinders coordination to the ruthenium catalyst due to steric constraints and reduced electron density at the carbonyl oxygen .

- Experimental Validation : Computational studies (e.g., DFT calculations) can model steric/electronic effects. Compare with reactive substrates like benzamide to identify geometric mismatches .

Q. How can QSAR models be constructed to predict the biological activity of this compound derivatives?

- Methodology :

Compile a dataset of derivatives with hypolipidemic activity (e.g., Coutinho Neto et al., 1993) .

Calculate molecular descriptors (e.g., logP, polar surface area) using software like CODESSA or Dragon.

Perform multivariate regression analysis to correlate descriptors with activity.

Validate models via leave-one-out cross-validation (R > 0.7 indicates robustness) .

- Application : Use these models to prioritize synthesis of derivatives with predicted high activity.

Q. How should researchers address contradictions in catalytic reactivity data involving this compound as a substrate?

- Case Study : When this compound fails to react in Ru-catalyzed amidation (Scheme 4 in ), analyze:

- Reaction Conditions : Assess solvent polarity (e.g., DMF vs. toluene) and temperature.

- Catalyst Structure : Test alternative catalysts (e.g., Pd or Rh complexes) for improved substrate compatibility.

- Systematic Approach : Design a reaction matrix varying substrates, catalysts, and conditions to isolate contributing factors .

Q. What strategies optimize the crystallographic analysis of this compound derivatives for structural elucidation?

- Crystallization : Use slow evaporation of dichloromethane/hexane mixtures to grow single crystals.

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters to resolve disorder in aromatic rings .

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for improved accuracy in bond-length measurements .

Propiedades

IUPAC Name |

2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPLJQNEXUUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060166 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-03-6 | |

| Record name | N-Phenylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1,3-ISOINDOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA29QA196M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.